Balovaptan (chemical name: (10aR)-3-ethyl-8-fluoro-10,11-dihydro-2H-benzo[e]imidazo[1,5-a][1,4]diazepine-1-one) is a potent, selective, and brain-penetrant vasopressin 1a receptor (V1a) antagonist. [, ] It belongs to the class of triazolobenzodiazepines. [] Developed for its potential to treat the core symptoms of Autism Spectrum Disorder (ASD), balovaptan acts by inhibiting the activity of vasopressin, a neuropeptide implicated in regulating social behavior. [, , ]
Investigating Alternative Vasopressin System Modulators: The potential of targeting the vasopressin pathway for treating ASD remains. Exploring other molecules that modulate the vasopressin system, either agonists or antagonists acting on different receptor subtypes (V1b, V2), might offer alternative therapeutic avenues for addressing social deficits in ASD. [, ]
Balovaptan is classified under the category of triazolobenzodiazepines and functions as a selective antagonist of the vasopressin V1A receptor. Its chemical identity is established by the International Union of Pure and Applied Chemistry (IUPAC) as 1-(4-(2-(4-(triazolo[1,5-a]pyridin-3-yl)thiazol-2-yl)phenyl)thiazol-2-yl)-1-piperidinyl)-2-methylpropan-1-one. It was initially developed by researchers at the pharmaceutical company Roche for its potential effects on social cognition and behavior.
The synthesis of Balovaptan involves several intricate steps designed to construct its complex heterocyclic structure. Key steps in the synthesis include:
The synthetic route has been optimized for higher yields and purity, utilizing advanced chromatographic techniques for purification .
Balovaptan's molecular structure showcases a complex arrangement of rings and functional groups that contribute to its biological activity. The compound features:
The molecular formula for Balovaptan is C_{21}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 396.51 g/mol .
Balovaptan undergoes various chemical reactions that are crucial for its synthesis and potential modifications:
These reactions are typically carried out under controlled conditions to ensure high yields and minimize by-products .
Balovaptan acts primarily by antagonizing the vasopressin V1A receptor, which plays a significant role in social behavior regulation. The mechanism involves:
Research indicates that Balovaptan's binding affinity for the V1A receptor is significant, suggesting its efficacy in influencing behaviors associated with ASD .
Balovaptan exhibits several notable physical properties:
The chemical properties include:
Balovaptan has been primarily investigated for its potential applications in treating autism spectrum disorder due to its effects on social behavior. Clinical trials have shown promise in improving adaptive behaviors among patients with ASD, making it a valuable candidate for further research . Additionally, ongoing studies are exploring its efficacy in other conditions such as malignant cerebral edema and post-traumatic stress disorder .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2